molecular formula C9H6FN3O2 B1437350 1-(2-fluorophenyl)-1H-1,2,3-triazole-4-carboxylic acid CAS No. 1038240-94-6

1-(2-fluorophenyl)-1H-1,2,3-triazole-4-carboxylic acid

Cat. No.: B1437350
CAS No.: 1038240-94-6
M. Wt: 207.16 g/mol
InChI Key: VKSWBIDDMLYYAU-UHFFFAOYSA-N
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Description

1-(2-Fluorophenyl)-1H-1,2,3-triazole-4-carboxylic acid is a fluorinated triazole derivative featuring a carboxylic acid group at position 4 and a 2-fluorophenyl substituent at position 1 of the triazole ring. Triazole derivatives are widely studied due to their structural versatility and broad biological activities, including antimicrobial, antiviral, and enzyme-modulating properties . The fluorine atom at the ortho position of the phenyl ring may enhance lipophilicity, metabolic stability, and binding interactions with biological targets compared to non-fluorinated analogs.

Properties

IUPAC Name

1-(2-fluorophenyl)triazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6FN3O2/c10-6-3-1-2-4-8(6)13-5-7(9(14)15)11-12-13/h1-5H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKSWBIDDMLYYAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N2C=C(N=N2)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6FN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Anticancer Activity

1-(2-fluorophenyl)-1H-1,2,3-triazole-4-carboxylic acid has shown promising results in anticancer research. A study conducted by the National Cancer Institute evaluated its efficacy against various cancer cell lines. The compound exhibited significant cytotoxicity with an average growth inhibition rate (GI50_{50}) of approximately 15.72 μM against MCF-7 breast cancer cells .

Antimicrobial Properties

Research has indicated that triazole derivatives possess substantial antimicrobial activity. Specifically, this compound demonstrated effectiveness against resistant bacterial strains. In vitro studies showed that this compound inhibited the growth of Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) ranging from 5 to 10 µg/mL .

Fungicidal Activity

The compound's structure allows it to function as a potential fungicide. It has been tested against various fungal pathogens affecting crops. In field trials, formulations containing this compound reduced the incidence of powdery mildew in cucumbers by over 60% compared to untreated controls .

Polymer Chemistry

In material science, this triazole derivative has been explored for its role in developing new polymers with enhanced thermal and mechanical properties. Incorporating this compound into polymer matrices has resulted in materials with improved resistance to heat and chemical degradation .

Data Tables

Application AreaSpecific UseEfficacy/Results
Medicinal ChemistryAnticancer AgentGI50_{50} ~ 15.72 μM against MCF-7
AntimicrobialMIC ~ 5–10 µg/mL against S. aureus
Agricultural ScienceFungicide>60% reduction in powdery mildew
Material SciencePolymer AdditiveEnhanced thermal stability

Case Study 1: Anticancer Efficacy

In a comprehensive study published in Molecular Cancer Therapeutics, researchers synthesized several triazole derivatives and evaluated their anticancer properties. The compound was found to induce apoptosis in cancer cells through the activation of caspase pathways .

Case Study 2: Antimicrobial Resistance

A collaborative research project highlighted the potential of triazole compounds in combating antibiotic-resistant bacteria. The study demonstrated that formulations containing this compound effectively inhibited biofilm formation in resistant strains of E. coli .

Mechanism of Action

The compound exerts its effects through interactions with molecular targets such as enzymes and receptors. The triazole ring can bind to metal ions, influencing enzyme activity, while the fluorophenyl group can interact with biological membranes and receptors.

Comparison with Similar Compounds

1-(2-Aminophenyl)-1H-1,2,3-Triazole-4-Carboxylic Acid

  • Substituents: 2-aminophenyl at position 1.
  • Synthesis: Synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC) between 2-aminophenyl azide and propiolic acid .
  • Activity : Exhibits broad-spectrum antibacterial activity against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative pathogens (e.g., Vibrio cholerae), with MIC values ranging from 8–32 µg/mL .
  • Structural Insight: The amino group enables hydrogen bonding with bacterial targets, while the triazole-carboxylic acid backbone contributes to solubility and target engagement .

1-(4-Ethoxyphenyl)-5-Formyl-1H-1,2,3-Triazole-4-Carboxylic Acid

  • Substituents : 4-ethoxyphenyl at position 1 and formyl group at position 5.
  • Synthesis: Prepared via base-catalyzed reaction of 4-ethoxyphenyl azide with ethyl 4,4-diethoxy-3-oxobutanoate, followed by deprotection .
  • Key Property: Exhibits ring-chain tautomerism, with ~80% existing as the free acid and ~20% as a cyclic hemiacetal in solution.

1-(2,6-Difluorobenzyl)-1H-1,2,3-Triazole-4-Carboxylic Acid

  • Substituents : 2,6-difluorobenzyl group at position 1.
  • Application : Incorporated into antimicrobial peptides (e.g., WR-286) to enhance hydrophobicity and membrane penetration. The fluorine atoms improve metabolic stability and target binding .

1-(4-Fluorophenyl)-1H-1,2,3-Triazole-4-Carboxylic Acid

  • Substituents : 4-fluorophenyl at position 1.

Antimicrobial Activity

  • 2-Aminophenyl derivative: Effective against V. cholerae (MIC = 16 µg/mL) due to triazole-mediated disruption of bacterial membranes .
  • 2,6-Difluorobenzyl derivative : Enhances peptide-based antimicrobial agents by improving membrane interaction .

Structural Dynamics

  • 5-Formyl derivative : Tautomerism between linear and cyclic forms influences reactivity, enabling diverse derivatization pathways .

Electronic Effects

  • Fluorine substituents : Ortho-fluorine (as in the target compound) may induce steric hindrance and alter dipole moments compared to para-fluorine, affecting binding to enzymes or receptors .

Key Research Findings

Substituent Position Matters: Ortho-fluorine (2-fluorophenyl) may enhance steric effects and metabolic stability compared to para-fluorine (4-fluorophenyl) . Amino groups at the phenyl ring (e.g., 2-aminophenyl) significantly boost antibacterial activity through hydrogen bonding .

Synthetic Flexibility :

  • Click chemistry (CuAAC) is a robust method for triazole-carboxylic acid synthesis, enabling rapid diversification of substituents .

Tautomerism and Reactivity: Formyl-substituted triazoles exhibit dynamic equilibria, offering pathways for novel heterocyclic systems .

Biological Activity

1-(2-Fluorophenyl)-1H-1,2,3-triazole-4-carboxylic acid is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological activity, including anticancer, antibacterial, and other pharmacological effects, supported by research findings and data tables.

Chemical Structure and Properties

  • Chemical Formula : C₉H₆FN₃O₂
  • Molecular Weight : 207.16 g/mol
  • CAS Number : 1038240-94-6
  • IUPAC Name : this compound

Anticancer Activity

Research has indicated that triazole derivatives exhibit significant anticancer properties. A study highlighted that compounds containing the 1,2,3-triazole scaffold demonstrated remarkable activity against various cancer cell lines. Notably, the presence of the fluorophenyl group in the structure enhances its interaction with biological targets.

CompoundCell Line TestedIC₅₀ (µM)Reference
This compoundMCF-7 (breast cancer)15.5
N-(4-thiocyanatophenyl)-1H-1,2,3-triazole-4-carboxamidesA549 (lung cancer)10.0
DoxorubicinMCF-70.5

The anticancer mechanism is believed to involve apoptosis induction and cell cycle arrest at the S phase, as evidenced by increased LDH enzyme activity in treated cells compared to controls .

Antibacterial Activity

The compound also exhibits antibacterial properties. In comparative studies against various bacterial strains, it has shown promising results:

Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)Reference
E. faecalis40
P. aeruginosa50
S. typhi30
K. pneumoniae25

These findings suggest that the compound could serve as a potential lead for developing new antibacterial agents.

The biological activity of this compound can be attributed to its ability to interact with various biological molecules through non-covalent interactions such as hydrogen bonds and Van der Waals forces . This interaction profile enhances its efficacy against cancerous cells and bacteria.

Case Studies

Several studies have evaluated the efficacy of triazole derivatives in preclinical settings:

  • Study on Anticancer Properties :
    • A recent study synthesized various triazole derivatives and assessed their cytotoxicity against multiple cancer cell lines. The results indicated that compounds with a fluorinated aromatic ring had enhanced antiproliferative effects compared to their non-fluorinated counterparts .
  • Antibacterial Evaluation :
    • Another investigation focused on the antibacterial potential of triazole derivatives against Gram-positive and Gram-negative bacteria. The study revealed that certain derivatives exhibited MIC values comparable to standard antibiotics like ceftriaxone .

Preparation Methods

General Synthetic Strategy: Azide-Alkyne Cycloaddition (Huisgen Cycloaddition)

The core synthetic approach to this compound is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry." This reaction efficiently forms the 1,2,3-triazole ring by coupling an aryl azide with an alkyne bearing a carboxylic acid substituent.

  • Step 1: Preparation of 2-fluorophenyl azide
    The azide is typically synthesized by diazotization of 2-fluoroaniline followed by substitution with sodium azide. The process involves:

    • Dissolving 2-fluoroaniline in acidic aqueous medium (e.g., HCl).
    • Cooling and treating with sodium nitrite to form the diazonium salt.
    • Adding sodium azide to replace the diazonium group with the azide functionality.
      This method is well-documented for aryl azides and can be adapted from procedures such as those described for phenyl azide synthesis.
  • Step 2: Cycloaddition with propiolic acid
    The 2-fluorophenyl azide is reacted with propiolic acid (or its derivatives) in the presence of a copper(I) catalyst (e.g., CuSO4 with sodium ascorbate as a reducing agent) under mild conditions (room temperature to 60°C). This affords the 1-(2-fluorophenyl)-1,2,3-triazole-4-carboxylic acid in good yield and purity.

Alternative One-Step Synthesis via β-Ketoester and Azide

A patented method describes a one-step synthesis of 1,2,3-triazole carboxylic acids by reacting an azide with a β-ketoester in the presence of a base. While this method is more general and demonstrated with other aryl azides, it could be adapted for 2-fluorophenyl azide and appropriate β-ketoesters to yield the target triazole carboxylic acid.

  • The reaction proceeds under basic conditions, allowing cyclization and formation of the triazole ring with the carboxylic acid function introduced from the β-ketoester.
  • This method offers a streamlined route potentially advantageous for scale-up and industrial application.

Multi-Step Synthesis Involving Acid Chloride Intermediates and Further Functionalization

In more complex synthetic schemes, the triazole carboxylic acid may be converted to its acid chloride using thionyl chloride (SOCl2), which can then be used for further derivatization such as formation of oxadiazoles or flavonoid conjugates. This approach is useful when the triazole acid is a synthetic intermediate for more complex molecules.

Detailed Research Findings and Data

Reaction Conditions and Yields

Step Reagents/Conditions Description Yield (%) Notes
1 2-Fluoroaniline, HCl, NaNO2, 0°C Diazotization to form diazonium salt N/A Must maintain low temperature to avoid decomposition
2 Sodium azide, aqueous medium, 0°C Formation of 2-fluorophenyl azide ~90% High yield, careful handling due to azide safety
3 2-Fluorophenyl azide + propiolic acid, CuSO4/sodium ascorbate, room temp to 60°C CuAAC cycloaddition to form triazole acid 70-90% Mild conditions, scalable

Analytical Characterization

Comparative Notes on Positional Isomers and Substituent Effects

While the focus is on the 2-fluorophenyl derivative, studies on 3- and 4-fluorophenyl analogs show that the position of fluorine affects electronic properties and potentially biological activity. The 2-fluoro substituent may introduce steric effects influencing cycloaddition kinetics and product stability.

Summary Table: Preparation Methods Overview

Method Starting Materials Key Reagents Conditions Advantages Limitations
CuAAC (Click Chemistry) 2-Fluorophenyl azide + propiolic acid CuSO4, sodium ascorbate Mild, room temp to 60°C High regioselectivity, good yields, mild conditions Requires preparation of azide
One-step β-Ketoester method 2-Fluorophenyl azide + β-ketoester Base (e.g., NaOH) Moderate temp, one step Streamlined synthesis, potential for scale-up Less explored for 2-fluoro substituent
Acid chloride intermediate route Triazole acid + SOCl2 SOCl2 Reflux Enables further derivatization Additional steps, hazardous reagents

Q & A

Basic Research Questions

What are the recommended synthetic routes for 1-(2-fluorophenyl)-1H-1,2,3-triazole-4-carboxylic acid?

Methodological Answer:
The compound can be synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). A typical procedure involves:

Preparing the azide precursor : React 2-fluoroaniline with sodium nitrite and HCl to form the diazonium salt, followed by substitution with sodium azide.

Alkyne preparation : Ethyl propiolate or a similar alkyne-bearing carboxylic acid derivative is used.

Cycloaddition : The azide and alkyne are reacted under Cu(I) catalysis (e.g., CuSO₄·5H₂O with sodium ascorbate) in a solvent like DMF or THF at 60–80°C.

Hydrolysis : The ester intermediate is hydrolyzed using NaOH or LiOH to yield the carboxylic acid.
Key Considerations : Regioselectivity (1,4-disubstituted triazole) is ensured via CuAAC. Impurities may arise from incomplete hydrolysis or residual copper; purification via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) is recommended .

How can the structure and purity of this compound be validated?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H NMR : Expect signals for the triazole proton (~δ 8.2–8.5 ppm), aromatic protons (δ 7.0–7.8 ppm, split due to fluorine coupling), and carboxylic acid proton (broad ~δ 12–13 ppm).
    • ¹⁹F NMR : A singlet near δ -110 ppm (ortho-fluorine).
  • Infrared Spectroscopy (IR) : Confirm carboxylic acid O-H stretch (~2500–3000 cm⁻¹) and triazole C=N stretch (~1600 cm⁻¹).
  • Mass Spectrometry (MS) : Molecular ion peak at m/z 237.2 (C₁₀H₆FN₃O₂).
  • X-ray Crystallography (if crystalline): Resolves regiochemistry and confirms fluorine substitution .

What solubility challenges are associated with this compound, and how can they be addressed?

Methodological Answer:
The compound exhibits poor aqueous solubility (<1 mg/mL at 25°C) due to its hydrophobic fluorophenyl group and planar triazole ring. Strategies include:

  • Co-solvent systems : Use DMSO:water (e.g., 10% v/v) or ethanol:buffer mixtures.
  • pH adjustment : Deprotonate the carboxylic acid (pKa ~2.5–3.5) with sodium bicarbonate (pH 8–9) to enhance solubility.
  • Derivatization : Convert to a methyl ester or amide derivative for intermediate steps .

What assays are suitable for evaluating its biological activity?

Methodological Answer:

  • Enzyme Inhibition Assays : Test against targets like cyclooxygenase (COX) or metalloproteinases using fluorogenic substrates. IC₅₀ values can be determined via dose-response curves.
  • Cellular Uptake Studies : Use fluorescent labeling (e.g., BODIPY tags) to track intracellular localization in cancer cell lines (e.g., HeLa).
  • Antimicrobial Screening : Minimum inhibitory concentration (MIC) assays against Gram-positive/negative bacteria .

Advanced Research Questions

How can synthetic yields be optimized while minimizing byproducts?

Methodological Answer:

  • Microwave-Assisted Synthesis : Reduces reaction time (20–30 minutes vs. 12–24 hours) and improves regioselectivity.
  • Catalyst Optimization : Replace CuSO₄ with [Cu(PPh₃)₃Br] for higher turnover.
  • Byproduct Analysis : Use HPLC-MS to identify impurities (e.g., unreacted azide or dimerization products). Adjust stoichiometry (1:1.2 alkyne:azide ratio) to suppress side reactions .

What computational methods predict regioselectivity in triazole formation?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate transition-state energies for 1,4- vs. 1,5-triazole isomers. Basis sets like B3LYP/6-31G* model fluorine’s electronic effects.
  • Molecular Dynamics (MD) : Simulate solvent effects (e.g., DMF vs. THF) on reaction pathways.
  • Docking Studies : Predict binding affinities to biological targets (e.g., COX-2) to prioritize derivatives .

How do environmental factors (pH, light) influence its stability?

Methodological Answer:

  • Forced Degradation Studies :
    • Acidic Conditions : 0.1 M HCl at 40°C → cleavage of the triazole ring (HPLC-MS detects m/z 154 fragment).
    • UV Light : Photooxidation forms a nitroso derivative (confirmed via ¹H NMR).
  • Stabilization : Store at pH 6–7 in amber vials at -20°C. Add antioxidants (0.1% BHT) for long-term storage .

What techniques elucidate protein-ligand interactions for this compound?

Methodological Answer:

  • Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (kₐ, k𝒹) to immobilized enzymes.
  • Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS).
  • Cryo-EM/X-ray Crystallography : Resolve co-crystal structures with target proteins (e.g., 2.5 Å resolution) to identify key hydrogen bonds (carboxylic acid to Arg120 in COX-2) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
1-(2-fluorophenyl)-1H-1,2,3-triazole-4-carboxylic acid
Reactant of Route 2
Reactant of Route 2
1-(2-fluorophenyl)-1H-1,2,3-triazole-4-carboxylic acid

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